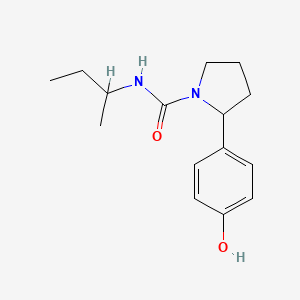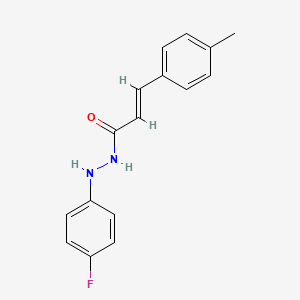![molecular formula C11H12N4O2 B7528893 2-[5-(4-Methylphenyl)tetrazol-2-yl]propanoic acid](/img/structure/B7528893.png)
2-[5-(4-Methylphenyl)tetrazol-2-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(4-Methylphenyl)tetrazol-2-yl]propanoic acid, also known as MPTP, is a tetrazole-based compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been studied extensively for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 2-[5-(4-Methylphenyl)tetrazol-2-yl]propanoic acid is not fully understood, but it is thought to involve the modulation of the activity of various neurotransmitters, including GABA, glutamate, and dopamine. 2-[5-(4-Methylphenyl)tetrazol-2-yl]propanoic acid has been shown to increase the release of GABA and decrease the release of glutamate, leading to a decrease in neuronal excitability. The compound has also been shown to increase the release of dopamine, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-[5-(4-Methylphenyl)tetrazol-2-yl]propanoic acid has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant effects. The compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurological disorders. 2-[5-(4-Methylphenyl)tetrazol-2-yl]propanoic acid has been shown to modulate the activity of various neurotransmitters, including GABA, glutamate, and dopamine, leading to a decrease in neuronal excitability and an increase in dopamine release.
Vorteile Und Einschränkungen Für Laborexperimente
2-[5-(4-Methylphenyl)tetrazol-2-yl]propanoic acid has several advantages for lab experiments, including its high purity and stability, its ability to cross the blood-brain barrier, and its well-characterized mechanism of action. However, the compound also has several limitations, including its potential toxicity and the need for careful dosing to avoid adverse effects.
Zukünftige Richtungen
Future research on 2-[5-(4-Methylphenyl)tetrazol-2-yl]propanoic acid should focus on its potential therapeutic applications in neurological disorders, including Parkinson's disease, Alzheimer's disease, and epilepsy. Further studies should investigate the optimal dosing and administration of 2-[5-(4-Methylphenyl)tetrazol-2-yl]propanoic acid to minimize potential toxicity and maximize therapeutic efficacy. The development of novel derivatives of 2-[5-(4-Methylphenyl)tetrazol-2-yl]propanoic acid with improved pharmacological properties should also be explored. Finally, the potential use of 2-[5-(4-Methylphenyl)tetrazol-2-yl]propanoic acid as a tool for investigating the role of neurotransmitters in neurological disorders should be investigated.
Synthesemethoden
2-[5-(4-Methylphenyl)tetrazol-2-yl]propanoic acid can be synthesized using a multistep procedure involving the reaction of 4-methylbenzyl chloride with sodium azide, followed by the reaction of the resulting azide with 2-bromo-2-methylpropionic acid. The final product is obtained by acidification and recrystallization. The synthesis method has been optimized to produce high yields of pure 2-[5-(4-Methylphenyl)tetrazol-2-yl]propanoic acid.
Wissenschaftliche Forschungsanwendungen
2-[5-(4-Methylphenyl)tetrazol-2-yl]propanoic acid has been extensively studied for its potential therapeutic applications, including its use as an anti-inflammatory agent, an analgesic, and an anticonvulsant. The compound has also been investigated for its potential use in the treatment of neurological disorders, such as Parkinson's disease, Alzheimer's disease, and epilepsy. 2-[5-(4-Methylphenyl)tetrazol-2-yl]propanoic acid has been shown to have neuroprotective effects and to improve cognitive function in animal models of these diseases.
Eigenschaften
IUPAC Name |
2-[5-(4-methylphenyl)tetrazol-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-7-3-5-9(6-4-7)10-12-14-15(13-10)8(2)11(16)17/h3-6,8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKFFEJWDZRKJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(N=N2)C(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

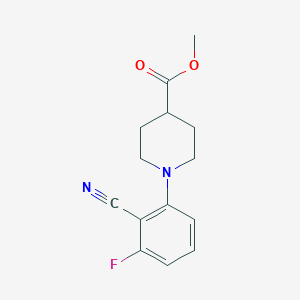
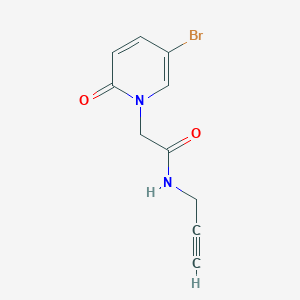
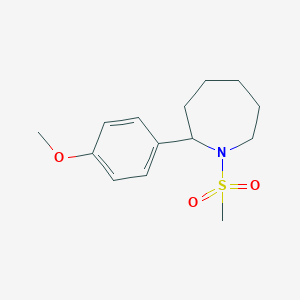
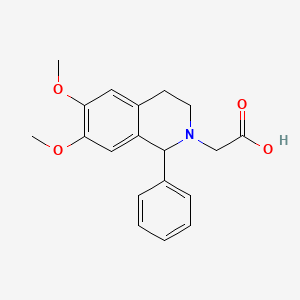
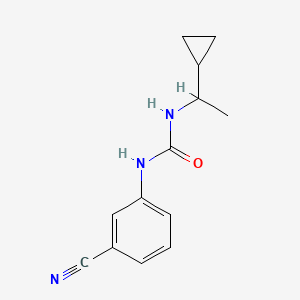
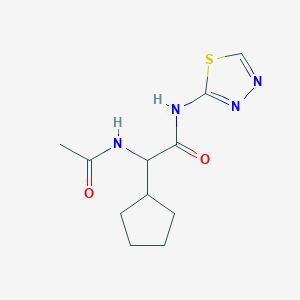
![1-Phenyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylethanol](/img/structure/B7528864.png)
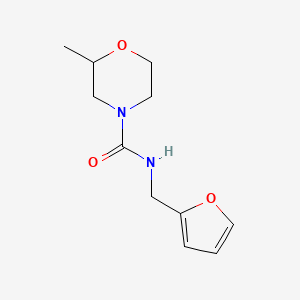
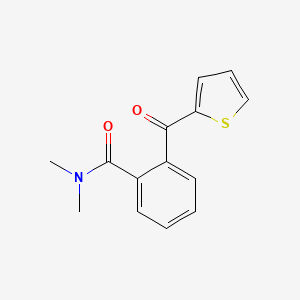
![6-[1-(4-Fluorophenyl)ethyl-methylamino]pyridine-3-carbonitrile](/img/structure/B7528878.png)
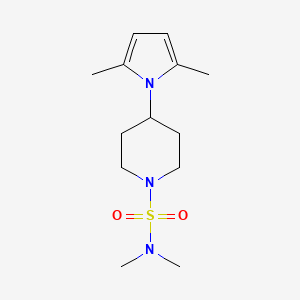
![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7528886.png)
